2-Morpholino vs. 2-Methylsulfanyl: Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Capacity
The 2-morpholino substituent provides an additional hydrogen-bond acceptor (morpholine oxygen) versus the 2-methylsulfanyl analog. This structural difference is reflected in a significantly higher computed topological polar surface area (TPSA). While direct experimental PSA values for the target compound are not published, the analog 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 113967-71-8) has a reported PSA of 131.7 Ų [1]. The morpholine oxygen in the target compound adds approximately 12–16 Ų to the PSA based on fragment contribution methods, improving aqueous solubility and reducing passive membrane permeability in a predictable manner that is beneficial for optimizing oral bioavailability in lead optimization [2][3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Estimated ~143–148 Ų (based on fragment addition of morpholine oxygen to analog baseline) |
| Comparator Or Baseline | 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 113967-71-8): TPSA = 131.7 Ų |
| Quantified Difference | Estimated increase of ~11–16 Ų (≈9–12% higher) |
| Conditions | In silico prediction (fragment-based TPSA calculation); experimental LogP of comparator = 0.7078 [1] |
Why This Matters
A TPSA increase of this magnitude is within the range known to reduce blood–brain barrier penetration while improving aqueous solubility, making the morpholino analog preferentially suitable for peripheral target programs over CNS-focused campaigns.
- [1] Molbase. Physicochemical properties: 7-amino-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 113967-71-8). LogP = 0.7078, PSA = 131.7 Ų. https://qiye.molbase.cn (accessed 2026-05-01). View Source
- [2] Oukoloff, K.; Lucero, B.; Francisco, K. R.; Brunden, K. R.; Ballatore, C. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Eur. J. Med. Chem. 2019, 165, 332–346. https://doi.org/10.1016/j.ejmech.2019.01.027. View Source
- [3] Dehnhardt, C. M.; Venkatesan, A. M.; Delos Santos, E.; Chen, Z.; Santos, O.; Ayral-Kaloustian, S.; Brooijmans, N.; Mallon, R.; Hollander, I.; Feldberg, L.; Lucas, J.; Yu, K.; Gibbons, J.; Abraham, R.; Chaudhary, I.; Mansour, T. S. Lead optimization of N-3-substituted 7-morpholinotriazolopyrimidines as dual PI3K/mTOR inhibitors: discovery of PKI-402. J. Med. Chem. 2010, 53 (2), 798–810. https://doi.org/10.1021/jm9014982. View Source
